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Compound of Interest |

Diethyl (2,2-
Compound Name:
dimethoxyethyl)phosphonate

CAS No.: 17053-13-3

Cat. No.: B108274

. J

Executive Summary

Diethyl (2,2-dimethoxyethyl)phosphonate (CAS: 17053-13-3) is a critical organophosphorus
intermediate, primarily utilized as a Horner-Wadsworth-Emmons (HWE) reagent precursor for
introducing

-unsaturated aldehyde functionalities into complex molecules. Its structural duality—containing
both a phosphonate ester and a dimethyl acetal—requires precise spectroscopic validation to
ensure the integrity of both functional groups during synthesis and storage.

This guide provides a rigorous analysis of the Infrared (IR) and Mass Spectrometry (MS) data
for this compound. It moves beyond simple peak listing to explain the causality of the spectral
signals, offering a self-validating framework for researchers to confirm identity and purity.

Chemical Identity & Profile[1][2][3][4][5][6][7]
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Property Specification
Systematic Name Diethyl (2,2-dimethoxyethyl)phosphonate
CAS Number 17053-13-3

Molecular Formula

Molecular Weight 226.21 g/mol

Structure

Phosphonate Ester (

Key Functionalities
), Dimethyl Acetal (

)

Infrared Spectroscopy (IR) Analysis[3]
Spectral Signature Overview

The IR spectrum of Diethyl (2,2-dimethoxyethyl)phosphonate is dominated by the strong
polarity of the phosphoryl group (

) and the ether linkages of the acetal. Successful synthesis is confirmed not just by the
presence of these bands, but by the absence of carbonyl stretches (

at ~1720 cm~1), which would indicate premature hydrolysis of the acetal to the aldehyde.

Diagnostic IR Bands

The following table details the critical vibrational modes required for identification.
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Frequency (cm™?)

Intensity

Assignment

Mechanistic Insight

2980 — 2850

Medium

Aliphatic

Stretching vibrations
of the ethyl (

) and methoxy (

) groups.

1240 - 1260

Strong

The phosphoryl bond
is highly polarized,
creating a large dipole
moment change
during vibration,
resulting in the
strongest band in the

spectrum.

1160 — 1050

Strong

Asymmetric stretching
of the dimethyl acetal
ether linkages. This
region often overlaps
with

vibrations.

1020 —- 1050

Strong

Characteristic
stretching of the
ethoxy groups
attached to

phosphorus.

950 - 970

Medium

Symmetric stretching
component of the

phosphonate ester.

Experimental Considerations

o Sample Prep: Analyze as a neat liquid film (ATR or NaCl plates).

e Moisture Sensitivity: The
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band can shift to lower wavenumbers (1200-1230 cm~?) if hydrogen bonding occurs with
trace water or solvent impurities. A sharp peak at >1240 cm~! indicates a dry, high-purity
sample.

Mass Spectrometry (MS) Analysis|[7]
lonization & Fragmentation Logic

In Electron Impact (El, 70 eV) mass spectrometry, the molecular ion (

, M/z 226) is typically weak due to the lability of the acetal and phosphonate groups. The
spectrum is characterized by alpha-cleavage adjacent to the ether oxygens and McLafferty
rearrangements involving the ethyl ester groups.

Fragmentation Pathway Diagram

The following diagram maps the logical decay of the parent molecule into its stable diagnostic

McLafferty Rearrangement
Loss of Ethylene (-28)

- C2H4 (McLafferty)

ions.

Molecular lon (M+)
m/z 226

Alpha-Cleavage (C-C) |Loss of -CH(OMe)2

Acetal Cleavage Phosphonate Cation
[CH(OMe)2]+ [(Et0)2P(0)CH2]+ [M”'] /(2321';';‘]+
m/z 75 (Base Peak Candidate) m/z 151

- C2H4 (2nd McLafferty)

[M - 2(C2H4)]+
m/z 170

Dehydration/Rearrangement

Phosphorous Acid lon
[P(OH)3]+
m/z 82
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Figure 1: Proposed fragmentation pathway for Diethyl (2,2-dimethoxyethyl)phosphonate

under EIl conditions.

Key Diagnostic lons

mlz

Relative
Abundance

Fragment Identity

Mechanistic Origin

226

< 5%

Molecular ion. Often
barely visible due to

rapid fragmentation.

195

10-20%

Loss of a methoxy

radical from the acetal

group.

151

20-40%

Cleavage of the C-C
bond between the
methylene and acetal
carbon. Diagnostic for
the phosphonate
"head".

137

15-30%

Standard
phosphonate fragment
indicating intact

diethyl ester groups.

75

100% (Base Peak)

The
dimethoxycarbenium
ion. This stable,
resonance-stabilized
cation is the hallmark

of dimethyl acetals.

a7

High

Secondary
fragmentation of the

m/z 75 ion.

Synthesis & Purity Context (Self-Validation)
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To ensure the spectral data corresponds to the correct molecule, researchers must cross-
reference with the synthesis method.

o Synthesis Route: Michaelis-Arbuzov reaction between Triethyl phosphite (
) and Bromoacetaldehyde dimethyl acetal.
o Reaction:

e Impurity Markers (QC Check):

o Triethyl Phosphate: A common byproduct from oxidation. Look for MS peak at m/z 182 and
a shift in the

IR stretch.

o Starting Bromide: Look for isotopic clusters (Br79/Br81) in MS if unreacted starting
material remains.

o Aldehyde (Hydrolysis): If the acetal hydrolyzes, a sharp

band appears at ~1725 cm~1 in the IR, and the m/z 75 base peak in MS will diminish or
disappear.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-Methylbenzyl bromide(620-13-3) 1H NMR spectrum [chemicalbook.com]
e 2. Organic Syntheses Procedure [orgsyn.org]

e 3. Triethylphosphite [organic-chemistry.org]

¢ 4. Diethyl phosphite [webbook.nist.gov]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Diethyl (2,2-dimethoxyethyl)phosphonate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b108274#ir-and-mass-spectrometry-data-for-diethyl-2-
2-dimethoxyethyl-phosphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b108274?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_620-13-3_1HNMR.htm
https://orgsyn.org/demo.aspx?prep=cv3p0123
https://www.organic-chemistry.org/chemicals/reductions/triethylphosphite.shtm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C762049&Type=IR-SPEC&Index=1
https://www.benchchem.com/product/b108274#ir-and-mass-spectrometry-data-for-diethyl-2-2-dimethoxyethyl-phosphonate
https://www.benchchem.com/product/b108274#ir-and-mass-spectrometry-data-for-diethyl-2-2-dimethoxyethyl-phosphonate
https://www.benchchem.com/product/b108274#ir-and-mass-spectrometry-data-for-diethyl-2-2-dimethoxyethyl-phosphonate
https://www.benchchem.com/product/b108274#ir-and-mass-spectrometry-data-for-diethyl-2-2-dimethoxyethyl-phosphonate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b108274?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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